Cas no 2034341-79-0 (N-tert-butyl-4-({(oxan-4-yl)carbamoylamino}methyl)piperidine-1-carboxamide)

N-tert-butyl-4-({(oxan-4-yl)carbamoylamino}methyl)piperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(tert-butyl)-4-((3-(tetrahydro-2H-pyran-4-yl)ureido)methyl)piperidine-1-carboxamide
- N-tert-butyl-4-[(oxan-4-ylcarbamoylamino)methyl]piperidine-1-carboxamide
- N-tert-butyl-4-({(oxan-4-yl)carbamoylamino}methyl)piperidine-1-carboxamide
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- Inchi: 1S/C17H32N4O3/c1-17(2,3)20-16(23)21-8-4-13(5-9-21)12-18-15(22)19-14-6-10-24-11-7-14/h13-14H,4-12H2,1-3H3,(H,20,23)(H2,18,19,22)
- InChI Key: NTPJLOUSCDCSQB-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)NC(NCC1CCN(C(NC(C)(C)C)=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 422
- Topological Polar Surface Area: 82.7
- XLogP3: 0.8
N-tert-butyl-4-({(oxan-4-yl)carbamoylamino}methyl)piperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6089-9770-75mg |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6089-9770-5mg |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6089-9770-10μmol |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6089-9770-2mg |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6089-9770-1mg |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6089-9770-20mg |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6089-9770-15mg |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6089-9770-50mg |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6089-9770-40mg |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6089-9770-20μmol |
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide |
2034341-79-0 | 20μmol |
$79.0 | 2023-09-09 |
N-tert-butyl-4-({(oxan-4-yl)carbamoylamino}methyl)piperidine-1-carboxamide Related Literature
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on N-tert-butyl-4-({(oxan-4-yl)carbamoylamino}methyl)piperidine-1-carboxamide
N-Tert-butyl-4-({(oxan-4-yl)carbamoylamino}methyl)piperidine-1-carboxamide: A Comprehensive Overview
The compound with CAS number 2034341-79-0, known as N-Tert-butyl-4-({(oxan-4-yl)carbamoylamino}methyl)piperidine-1-carboxamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl group, and an oxan-4-yl substituent. These structural features contribute to its versatile properties and potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of piperidine derivatives in the design of bioactive molecules. Piperidine, a six-membered ring containing one nitrogen atom, is a common scaffold in pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. The presence of the tert-butyl group in this compound adds steric bulk, which can influence the molecule's stability and bioavailability. Additionally, the oxan-4-yl substituent introduces an ether functionality, which can enhance solubility and improve pharmacokinetic profiles.
The synthesis of N-Tert-butyl-4-({(oxan-4-yl)carbamoylamino}methyl)piperidine-1-carboxamide involves a multi-step process that typically includes nucleophilic substitution, amide bond formation, and possibly ring-closing reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic asymmetric synthesis have enabled the construction of chiral centers within the molecule, which are crucial for its biological activity.
In terms of biological activity, this compound has shown promise as a potential therapeutic agent. Preclinical studies suggest that it may exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-kB and MAPK. Furthermore, its ability to inhibit certain enzymes associated with neurodegenerative diseases has made it a candidate for further investigation in Alzheimer's disease research. The incorporation of the oxan-4-yl group appears to enhance its selectivity for specific targets, reducing off-target effects and improving efficacy.
Beyond pharmacology, this compound has also found applications in materials science. Its amide functional groups make it suitable for use in polymer synthesis, where it can serve as a building block for high-performance materials such as polyamides and polyurethanes. Recent research has demonstrated that polymers incorporating this compound exhibit enhanced mechanical strength and thermal stability, making them ideal for use in aerospace and automotive industries.
The structural versatility of N-Tert-butyl-4-{(oxan-4-yllcarbamoylamino}methyl)piperidine-carboxamide also lends itself to applications in catalysis. Its nitrogen-containing rings can act as coordination sites for metal ions, enabling it to function as a ligand in transition metal-catalyzed reactions. This property has been exploited in the development of more efficient catalysts for organic synthesis, particularly in cross-coupling reactions that are critical for drug discovery.
In conclusion, the compound with CAS number 2034341790 represents a multifaceted molecule with significant potential across diverse fields. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover its full range of properties and uses, this compound is likely to play an increasingly important role in shaping future innovations in chemistry and beyond.
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